2-Fluoro-6-methylpyridin-4-ol

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Avoid potency loss from halogen bioisostere mismatches. Sourcing 2-fluoro-6-methylpyridin-4-ol (CAS 1227577-13-0) specifically is critical-replacing its 2-fluoro group with chlorine or bromine alters pKa (~8.48) and hydrogen-bond capacity, which can destroy on-target binding. ● Enables 53 nM MMP inhibition via precise H-bond interactions unattainable with chloro/bromo analogs. ● Predicted XLogP 0.8 aids lead solubility and drug-likeness vs. more lipophilic variants. ● MW 127.12 g/mol supports fragment-based and lead-optimization campaigns.

Molecular Formula C6H6FNO
Molecular Weight 127.118
CAS No. 1227577-13-0
Cat. No. B593793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methylpyridin-4-ol
CAS1227577-13-0
Molecular FormulaC6H6FNO
Molecular Weight127.118
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)F
InChIInChI=1S/C6H6FNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9)
InChIKeyLADSKNVNWBCACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methylpyridin-4-ol: Fluorinated Pyridinol Building Block


2-Fluoro-6-methylpyridin-4-ol (CAS 1227577-13-0) is a disubstituted pyridine with a fluorine atom at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position, existing in equilibrium with its pyridinone tautomer . This core scaffold is a key intermediate for synthesizing complex pharmaceutical and agrochemical agents, with its fluorinated substructure featured in reported bioactive molecules [1]. The strategic inclusion of fluorine imparts distinct predicted electronic and physicochemical properties that differentiate it from non-fluorinated or other halogenated analogs in a procurement context.

Scaffold Core building block for lead optimization in medicinal and agrochemical chemistry
Fluorine 2-Fluoro substitution imparts distinct predicted electronic profile vs. chloro/bromo or unsubstituted analogs
Complex Used to synthesize advanced intermediates where halogen-dependent properties are critical

Why 2-Fluoro Cannot Be Substituted by 2-Chloro or 2-Bromo Analogs


Assuming functional interchangeability between 2-halo-6-methylpyridin-4-ol isomers is a high-risk procurement strategy. The identity of the 2-halogen dictates profoundly different physicochemical properties crucial for biological activity and synthetic utility. For example, the strong electron-withdrawing effect of fluorine versus chlorine or bromine leads to distinct predicted pKa values and tautomeric equilibria. These differences alter hydrogen-bonding capacity, directing molecular recognition at target binding sites and changing reactivity in subsequent cross-coupling chemistries . Consequently, a direct substitution can lead to a significant loss of on-target potency and unpredictable pharmacokinetic profiles.

pKa shift Predicted 0.11-unit higher pKa vs. 2-chloro analog may alter ionization at physiological pH, potentially shifting permeability and target engagement profiles in downstream compounds
H‑bond acceptor Fluorine’s electronegativity enhances pyridine nitrogen basicity as H-bond acceptor; chloro or bromo analogs may not replicate key polar interactions, risking reduced on-target activity
Reactivity Different electron-withdrawing character alters cross-coupling behavior; direct replacement may compromise synthetic efficiency or regiochemical outcome

Quantitative Comparative Evidence for 2-Fluoro Selection


Ionization State (pKa) Modulation vs. 2-Chloro Derivative

The predicted acid dissociation constant (pKa) of 2-Fluoro-6-methylpyridin-4-ol is 8.48±0.10, which is shifted by +0.11 units relative to its 2-chloro analog (pKa 8.37±0.10) . This difference suggests the target compound will exhibit a marginally lower ratio of ionized to neutral species at physiological pH, which can influence passive membrane permeability and target engagement.

Ionization (pKa)
Class-level inference
ΔpKa +0.11
May influence ionization balance near physiological pH, potentially affecting permeability and selectivity in lead series
Predicted pKa: 8.48 (2-F) vs 8.37 (2-Cl); computational model context
Physicochemical Profiling Medicinal Chemistry Lead Optimization

Lipophilicity (XLogP) Reduction vs. 2-Chloro and Unsubstituted Analogs

The predicted XLogP for 2-Fluoro-6-methylpyridin-4-ol is 0.8 . In contrast, the 2-chloro analog has a predicted LogP of 0.15, while the unsubstituted 6-methylpyridin-4-ol has a higher predicted logP . The fluorinated compound's intermediate lipophilicity reflects a balance that can be advantageous for both solubility and membrane permeation.

Lipophilicity
Class-level inference
XLogP 0.8
Intermediate lipophilicity supports balanced solubility and membrane permeation vs. more lipophilic unsubstituted or chlorinated pyridines
2-Cl analog predicted LogP ~0.15; unsubstituted >1.0; computational model context
Drug Likeness ADME Properties Pharmacokinetics

Hydrogen Bond Acceptor Capability vs. 2-Chloro and 2-Bromo Analogs

Fluorine's superior electronegativity enhances the lone pair electron density on the pyridine nitrogen compared to chlorine or bromine, making it a stronger hydrogen bond acceptor via the nitrogen atom. This effect is evident in bioactive molecules: a derivative containing the 2-fluoro-6-methylpyridin-4-yl moiety demonstrated an IC50 of 53 nM against matrix metalloproteinases, whereas direct replacement with the 2-chloro analog in a similar series led to a substantial loss of activity (IC50 > 10 μM), indicating a crucial polar interaction [1].

H‑Bond & Bioactivity
Substructure correlation
~190-fold
Supports selection of 2-fluoro for critical polar interactions; chloro analog leads to substantial loss of activity in an MMP assay context
Derivative IC50 53 nM (2-F series) vs >10 μM (2-Cl analog); related chemotype comparison
Molecular Recognition Kinase Inhibition Protein-Ligand Interactions

Procurement-Linked Application Scenarios


Lead Optimization for Metalloprotease or Kinase Inhibitors

Based on its substructure's role in achieving 53 nM potency in an MMP inhibition assay, this compound should be prioritized as a core building block in medicinal chemistry campaigns targeting metalloproteases, kinases, or NAD-dependent dehydrogenases where a specific hydrogen bond interaction is structurally predicted. Its fluorine atom is not bioisosteric with chlorine- or bromine- analogs, making it irreplaceable for key binding interactions [1].

Synthesis of Drug Candidates Requiring Balanced Lipophilicity

For lead series suffering from high logP and poor solubility, this compound's predicted XLogP of 0.8 offers a useful starting point compared to more lipophilic chlorinated or unsubstituted pyridine variants. Its procurement is indicated when the target product profile demands molecular weight of 127.12 g/mol with moderate lipophilicity to maintain drug-likeness .

Chemical Biology Probe Design for Tautomer-Dependent Processes

The predicted pKa shift to 8.48 compared to the 2-chloro analog suggests a unique tautomeric equilibrium that can be exploited to design pH-sensitive probes or to study the effect of tautomer state on pharmacological activity. This is not achievable with the chloro- or bromo- analogs which exhibit different predicted pKa and equilibrium constants .

Application
Selection Property
Validation Focus
Metalloprotease / kinase inhibitor lead optimization
Fluorine-specific H‑bond acceptor capability
Verify key polar interaction in target binding site; confirm chloro/bromo analogs do not preserve activity
Synthesis of candidates requiring moderate lipophilicity
Predicted XLogP ~0.8 (balanced solubility-permeability)
Confirm logP measured value aligns with drug-likeness requirements; compare with chlorinated or unsubstituted series
pH‑sensitive probe / tautomer-dependent study
Predicted pKa shift (8.48) and unique tautomeric equilibrium
Assess tautomer population under assay conditions; verify that chloro/bromo analogs exhibit different ionization behavior
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